molecular formula C26H37NO4 B1502946 3-O-Methyl Norbuprenorphine CAS No. 16614-59-8

3-O-Methyl Norbuprenorphine

Katalognummer B1502946
CAS-Nummer: 16614-59-8
Molekulargewicht: 427.6 g/mol
InChI-Schlüssel: GUFHEIAUPRGDNQ-ALONWEKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-O-Methyl Norbuprenorphine is a compound with the molecular formula C26 H37 N O4 and a molecular weight of 427.576 . It is a derivative of Norbuprenorphine, which is a major active metabolite of the opioid modulator buprenorphine .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability

Buprenorphine, closely related to 3-O-Methyl Norbuprenorphine, has been studied for its pharmacokinetics by different routes of administration, highlighting its bioavailability and elimination half-lives. These studies provide insights into how modifications like methylation might affect the pharmacokinetic profile of similar compounds (Kuhlman et al., 1996).

Drug Metabolism and Fetal Exposure

Research on norbuprenorphine, a metabolite of buprenorphine, demonstrates its significant impact on fetal exposure due to its potency and transport mechanisms. This area of study can be extended to 3-O-Methyl Norbuprenorphine to understand its potential impact in similar scenarios, especially considering its role in opiate addiction treatments during pregnancy (Liao et al., 2017).

Synthesis and Characterization

Studies have focused on synthesizing derivatives of norbuprenorphine, which can be relevant for 3-O-Methyl Norbuprenorphine. These methods could be adapted for its synthesis and characterization, facilitating research on its pharmacological profile (Fan et al., 2011).

Drug Interaction and Metabolism

Buprenorphine’s interaction with cannabis, as well as its metabolism to norbuprenorphine, has been studied to understand the pharmacokinetic and pharmacodynamic interactions. This research can be applied to 3-O-Methyl Norbuprenorphine to predict its interactions with other substances and metabolic pathways (Vierke et al., 2020).

Respiratory Effects

Studies on the respiratory effects of norbuprenorphine provide a basis for exploring similar effects of 3-O-Methyl Norbuprenorphine, given its structural and functional similarities. Understanding its respiratory implications is crucial, especially in the context of opioid treatment (Mégarbane et al., 2006).

Analytical Methods

Research on the analytical methods for detecting buprenorphine and its metabolites, including norbuprenorphine, in biological samples is essential. These methods could be adapted for detecting and quantifying 3-O-Methyl Norbuprenorphine in clinical and research settings (Kronstrand et al., 2003).

P-Glycoprotein Interaction

Investigations into the interaction of norbuprenorphine with P-glycoprotein and its impact on brain exposure highlight a critical area of research for 3-O-Methyl Norbuprenorphine. Understanding its interaction with transporters can inform its distribution and efficacy (Brown et al., 2012).

Urinary Excretion

Studies on the excretion of buprenorphine and its metabolites, including norbuprenorphine, in urine can be extended to understand the excretion profile of 3-O-Methyl Norbuprenorphine. This research is crucial for drug monitoring and abuse detection (Kacinko et al., 2009).

Agonist Activity

The pharmacological activities of norbuprenorphine, a potent opioid agonist, provide insights into the potential agonist activity of 3-O-Methyl Norbuprenorphine. This is significant for understanding its effects and potential use in pain management and opioid addiction treatment (Huang et al., 2001).

Hepatotoxicity Mechanisms

Research on the hepatotoxicity of buprenorphine and its metabolites, including norbuprenorphine, is crucial for assessing the liver safety profile of 3-O-Methyl Norbuprenorphine, particularly at high doses or in cases of misuse (Berson et al., 2001).

Wirkmechanismus

While the specific mechanism of action for 3-O-Methyl Norbuprenorphine is not detailed in the search results, it can be inferred from the mechanism of action of Norbuprenorphine. Norbuprenorphine is a full agonist at the μ-opioid, δ-opioid, and nociceptin receptors, and a partial agonist at the κ-opioid receptor . It is likely that 3-O-Methyl Norbuprenorphine has a similar mechanism of action.

Safety and Hazards

The safety data sheet for Norbuprenorphine indicates that it is harmful if swallowed or inhaled, and may cause an allergic skin reaction . It is also noted that it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is likely that 3-O-Methyl Norbuprenorphine has similar hazards.

Eigenschaften

IUPAC Name

2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO4/c1-22(2,3)23(4,28)17-14-24-9-10-26(17,30-6)21-25(24)11-12-27-18(24)13-15-7-8-16(29-5)20(31-21)19(15)25/h7-8,17-18,21,27-28H,9-14H2,1-6H3/t17-,18-,21-,23?,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFHEIAUPRGDNQ-ALONWEKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)OC)O4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)OC)O4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673055
Record name 2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Methyl Norbuprenorphine

CAS RN

16614-59-8
Record name 2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[(18R)-3,6-Dimethoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-18-yl]-3,3-dimethyl-2-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Methyl Norbuprenorphine
Reactant of Route 2
3-O-Methyl Norbuprenorphine
Reactant of Route 3
3-O-Methyl Norbuprenorphine
Reactant of Route 4
3-O-Methyl Norbuprenorphine
Reactant of Route 5
3-O-Methyl Norbuprenorphine
Reactant of Route 6
3-O-Methyl Norbuprenorphine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.